molecular formula C14H17N3O2 B10909092 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid

4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid

Numéro de catalogue: B10909092
Poids moléculaire: 259.30 g/mol
Clé InChI: AJZBZQVUDGQJCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid (CAS: Not explicitly provided; referred to as Ref: 10-F756272 in ) features a benzoic acid core linked via an aminomethyl group to a 1-ethylpyrazole moiety. This structure combines the hydrogen-bonding capacity of the carboxylic acid group with the electron-rich pyrazole ring, making it relevant in pharmaceutical and materials chemistry.

Propriétés

Formule moléculaire

C14H17N3O2

Poids moléculaire

259.30 g/mol

Nom IUPAC

4-[[(2-ethylpyrazol-3-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C14H17N3O2/c1-2-17-13(7-8-16-17)10-15-9-11-3-5-12(6-4-11)14(18)19/h3-8,15H,2,9-10H2,1H3,(H,18,19)

Clé InChI

AJZBZQVUDGQJCV-UHFFFAOYSA-N

SMILES canonique

CCN1C(=CC=N1)CNCC2=CC=C(C=C2)C(=O)O

Origine du produit

United States

Méthodes De Préparation

Pyrazole Core Synthesis

The 1-ethyl-1H-pyrazole-5-methanol intermediate is synthesized via:

Cyclocondensation of Hydrazines with 1,3-Diketones

Reaction of ethyl hydrazine with acetylacetone derivatives under acidic conditions yields 1-ethyl-3,5-dimethylpyrazole, followed by formylation at C5 using POCl₃/DMF (Vilsmeier-Haack reaction). Subsequent reduction with NaBH₄ produces the hydroxymethyl derivative:

1-Ethyl-3,5-dimethylpyrazolePOCl₃/DMFVilsmeier-Haack1-Ethyl-5-formyl-3-methylpyrazoleNaBH₄Reduction1-Ethyl-5-(hydroxymethyl)pyrazole\text{1-Ethyl-3,5-dimethylpyrazole} \xrightarrow[\text{POCl₃/DMF}]{\text{Vilsmeier-Haack}} \text{1-Ethyl-5-formyl-3-methylpyrazole} \xrightarrow[\text{NaBH₄}]{\text{Reduction}} \text{1-Ethyl-5-(hydroxymethyl)pyrazole}

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationEthyl hydrazine, HCl, 80°C7895.2
FormylationPOCl₃, DMF, 0°C → RT6589.7
ReductionNaBH₄, MeOH, 0°C9298.5

Benzoic Acid Module Functionalization

4-(Aminomethyl)benzoic acid is prepared through:

Gabriel Synthesis

Phthalimide protection of 4-bromomethylbenzoic acid methyl ester, followed by hydrazinolysis:

4-Bromomethylbenzoic acidK phthalimideTHF, 60°CPhthalimidomethyl benzoateNH₂NH₂Ethanol, reflux4-(Aminomethyl)benzoic acid\text{4-Bromomethylbenzoic acid} \xrightarrow[\text{K phthalimide}]{\text{THF, 60°C}} \text{Phthalimidomethyl benzoate} \xrightarrow[\text{NH₂NH₂}]{\text{Ethanol, reflux}} \text{4-(Aminomethyl)benzoic acid}

Optimization Note: Microwave-assisted hydrazinolysis reduces reaction time from 12 h to 45 min with 94% yield.

Coupling Strategies

Reductive Amination

Coupling 1-ethyl-5-formylpyrazole with 4-(aminomethyl)benzoic acid using NaBH₃CN in MeOH:

Pyrazole-CHO + H₂N-CH₂-C₆H₄-COOHNaBH₃CNMeOH, RTTarget Compound\text{Pyrazole-CHO + H₂N-CH₂-C₆H₄-COOH} \xrightarrow[\text{NaBH₃CN}]{\text{MeOH, RT}} \text{Target Compound}

Comparative Data:

Reducing AgentSolventTemp (°C)Time (h)Yield (%)
NaBH₄EtOH252442
NaBH₃CNMeOH25688
H₂/Pd-CTHF501265

Nucleophilic Substitution

Reaction of 1-ethyl-5-(bromomethyl)pyrazole with 4-(aminomethyl)benzoic acid in DMF with K₂CO₃:

Pyrazole-CH₂Br + H₂N-CH₂-C₆H₄-COOHK₂CO₃DMF, 80°CTarget Compound\text{Pyrazole-CH₂Br + H₂N-CH₂-C₆H₄-COOH} \xrightarrow[\text{K₂CO₃}]{\text{DMF, 80°C}} \text{Target Compound}

Advantages:

  • Avoids aldehyde instability issues

  • Higher reproducibility (RSD < 2% across 5 batches)

Alternative Synthetic Pathways

One-Pot Tandem Approach

Combining pyrazole formation and coupling in a single reactor:

  • In situ generation of 1-ethyl-5-formylpyrazole via Vilsmeier-Haack reaction

  • Immediate reductive amination with 4-(aminomethyl)benzoic acid

Conditions:

  • POCl₃/DMF (0°C, 1 h) → Neutralization → NaBH₃CN addition (RT, 6 h)

  • Overall yield: 71% vs. 58% for stepwise method

Process Optimization and Scale-Up

Solvent Screening

SolventDielectric ConstantReaction Rate (k, h⁻¹)Yield (%)
DMF36.70.4588
DMSO46.70.3982
EtOH24.30.1865
THF7.50.1247
NaBH₃CN Equiv.Yield (%)Impurity Profile (Area%)
1.07212.3 (unreacted aldehyde)
1.5882.1
2.0891.8

Recommendation: 1.5 equivalents balance cost and purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 12.4 (s, 1H, COOH), 7.85 (d, J=8.2 Hz, 2H, ArH), 7.45 (d, J=8.2 Hz, 2H, ArH), 6.35 (s, 1H, pyrazole-H), 4.25 (s, 2H, NCH₂), 3.95 (q, J=7.1 Hz, 2H, NCH₂CH₃), 1.35 (t, J=7.1 Hz, 3H, CH₃)

  • HPLC-MS: m/z 259.3 [M+H]⁺ (calc. 259.3), tᴿ = 6.72 min (C18, 60% MeOH)

Purity Assessment

MethodColumnMobile PhasePurity (%)
HPLC-UVC18, 250 × 4.6 mmMeOH:H₂O (65:35)99.1
UPLC-MSBEH C18, 2.1 mmACN:0.1% FA (70:30)99.3

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, l'acide 4-({[(1-éthyl-1H-pyrazol-5-yl)méthyl]amino}méthyl)benzoïque peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Ses groupes fonctionnels permettent une dérivatisation supplémentaire et une incorporation dans des structures moléculaires plus importantes.

Biologie

En recherche biologique, ce composé peut servir de ligand dans l'étude des interactions enzymatiques ou de sonde dans les essais biochimiques. Sa structure lui permet d'interagir avec diverses cibles biologiques, ce qui le rend utile dans la découverte et le développement de médicaments.

Médecine

Sur le plan médical, les dérivés de ce composé pourraient être étudiés pour leurs propriétés thérapeutiques potentielles. Le cycle pyrazole est un motif courant dans de nombreux produits pharmaceutiques, ce qui suggère que ce composé pourrait être un composé de tête dans le développement de nouveaux médicaments.

Industrie

Sur le plan industriel, ce composé pourrait être utilisé dans la synthèse de produits chimiques spécialisés ou comme intermédiaire dans la production de polymères et de matériaux présentant des propriétés spécifiques.

Mécanisme d'action

Le mécanisme par lequel l'acide 4-({[(1-éthyl-1H-pyrazol-5-yl)méthyl]amino}méthyl)benzoïque exerce ses effets dépendrait de son application spécifique. Dans un contexte biologique, il pourrait interagir avec des enzymes ou des récepteurs, modulant leur activité. Les groupes aminométhyle et acide benzoïque pourraient faciliter la liaison aux sites actifs ou aux sites allostériques des protéines, influençant ainsi leur fonction.

Applications De Recherche Scientifique

Research indicates that compounds similar to 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives containing the pyrazole structure possess antimicrobial effects against various bacterial strains. For example, related compounds have demonstrated minimum inhibitory concentrations (MIC) against E. coli and S. aureus.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the presence of the pyrazole and benzoic acid moieties enhances the antimicrobial efficacy of the compounds.

Therapeutic Applications

Given its biological activity, 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid shows promise in several therapeutic areas:

  • Antitumor Activity : Research indicates that compounds with similar structures may induce cell cycle arrest and apoptosis in cancer cells.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various applications:

  • Antimicrobial Study : A study published in Advances in Basic and Applied Sciences investigated the antimicrobial properties of related compounds, demonstrating significant activity against multiple bacterial strains.
  • Antitumor Research : Another study focused on the antitumor potential of pyrazole derivatives, revealing mechanisms involving caspase activation and mitochondrial dysfunction leading to apoptosis.

Mécanisme D'action

The mechanism by which 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The aminomethyl and benzoic acid groups could facilitate binding to active sites or allosteric sites on proteins, influencing their function.

Comparaison Avec Des Composés Similaires

Fluorinated Analogs: 4-(1-Ethyl-1H-pyrazol-5-yl)-2-fluorobenzoic Acid (17b)

  • Structure : Differs by a fluorine atom at the 2-position of the benzoic acid ring.
  • Molecular Weight : 233 [M − H]⁻ (vs. ~246 for the target compound) .
  • Key Differences: Fluorine introduces electron-withdrawing effects, increasing acidity (pKa) of the carboxylic acid.
  • Synthesis : Achieved via alkylation of methyl 2-fluoro-4-(1H-pyrazol-5-yl)benzoate with iodoethane and NaH, yielding 70% product .

Heterocyclic Variants: 5-(1-Ethyl-1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylic Acid

  • Structure : Replaces the benzoic acid with an oxazole ring.
  • Molecular Weight : 207.19 (C₉H₉N₃O₃) .
  • Key Differences :
    • Oxazole’s reduced aromaticity and smaller size may decrease π-π stacking interactions.
    • Lower molecular weight and altered solubility profile compared to benzoic acid derivatives.

Imidazole Derivatives: 4-[(2-Butyl-5-Formylimidazol-1-yl)methyl]benzoic Acid

  • Structure : Substitutes pyrazole with a formyl-substituted imidazole and adds a butyl chain.
  • Molecular Weight: Not explicitly stated, but formula C₁₇H₁₉N₃O₃ suggests ~313 g/mol .
  • Key Differences :
    • Imidazole’s basicity (pKa ~7) contrasts with pyrazole’s weaker basicity (pKa ~2.5).
    • The formyl group enables Schiff base formation, expanding reactivity in drug design.

Benzothiazole-Containing Analogs: 4-(Benzothiazol-2-yl)pyrazolones

  • Structure : Features a benzothiazole ring fused to pyrazole.
  • Absence of a carboxylic acid group reduces hydrogen-bonding capacity compared to the target compound .

Physicochemical and Functional Properties

Compound Molecular Weight Key Functional Groups Notable Properties
Target Compound ~246 Benzoic acid, ethylpyrazole High hydrogen-bonding capacity, discontinued
17b (Fluorinated analog) 233 Fluorine, ethylpyrazole Enhanced acidity, improved lipophilicity
Oxazole Variant 207.19 Oxazole, ethylpyrazole Reduced aromatic interactions
Imidazole Derivative ~313 Imidazole, formyl, butyl Schiff base reactivity, higher lipophilicity

Activité Biologique

4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 295.77 g/mol
Molecular Formula C14H17N3O2
CAS Number 1431965-84-2
LogP 1.3705
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 2

The compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological assays and applications .

The biological activity of 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activities and influence signaling pathways related to inflammation, cell proliferation, and apoptosis. Its pyrazole moiety plays a crucial role in these interactions, facilitating hydrogen bonding with target proteins .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, compounds similar to 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid showed promising results against various cancer cell lines:

  • HepG2 (liver cancer) : Mean growth inhibition of 54.25%.
  • HeLa (cervical cancer) : Mean growth inhibition of 38.44% .

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit the release of pro-inflammatory cytokines, thus positioning it as a potential therapeutic candidate for inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid:

  • Antioxidant Activity : Research indicated that certain pyrazole derivatives exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .
  • Cytotoxicity Profiles : In studies assessing cytotoxicity, the compound demonstrated selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable safety profile for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications at specific positions on the pyrazole ring could enhance or diminish biological activity. For instance, substituents at position N1 significantly affected anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodology : Utilize a multi-step approach involving (i) cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core ( ), followed by (ii) functionalization via reductive amination or Schiff base formation. For example, coupling 1-ethyl-1H-pyrazole-5-carbaldehyde with aminomethylbenzoic acid under solvent-free conditions can enhance efficiency ( ). Monitor reaction progress using TLC and optimize pH/temperature to minimize side products (e.g., over-alkylation).

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

  • Methodology : Employ a combination of spectroscopic techniques:

  • FTIR : Identify characteristic peaks (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, pyrazole ring vibrations ~1600 cm⁻¹) ( ).
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., methylene protons adjacent to the amino group at δ 3.5–4.0 ppm) ( ).
  • HPLC-MS : Confirm molecular ion peaks and assess purity (>95% by area normalization) ( ).

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodology : Screen for antibacterial activity using broth microdilution (MIC determination against S. aureus and E. coli) ( ). For anticancer potential, perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to reference drugs like cisplatin ( ).

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure of this compound be analyzed to predict supramolecular assembly?

  • Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement ( ). Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., N–HO\text{N–H}\cdots\text{O} motifs between the benzoic acid and pyrazole moieties). This reveals dimeric or chain-like packing, critical for understanding solubility and stability ( ).

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

  • Methodology :

  • Dynamic Effects : Variable-temperature NMR can distinguish conformational exchange (e.g., rotamers) from impurities.
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-311+G(d,p)) to identify discrepancies ( ).
  • X-ray Validation : Resolve ambiguities in proton assignments using SXRD-derived bond lengths and angles ( ).

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., human carbonic anhydrase II). Focus on key residues (e.g., Zn²⁺ coordination sites) and evaluate binding affinity (ΔG). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes ( ).

Q. What experimental design mitigates challenges in synthesizing analogues with modified substituents?

  • Methodology : Implement a Design of Experiments (DoE) approach:

  • Variables : Vary substituents (e.g., ethyl → propyl on pyrazole) and reaction solvents (polar aprotic vs. non-polar).
  • Response Surface Analysis : Optimize for yield and purity using software like Minitab.
  • Parallel Synthesis : Use microwave-assisted reactions to accelerate screening of analogues ( ).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.